BenchChemオンラインストアへようこそ!

7-Chloro-5-isopropyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid

CDK2 inhibition kinase selectivity pyrazolo[4,3-d]pyrimidine SAR

7-Chloro-5-isopropyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid (CAS 1490657-99-2, MF C₉H₉ClN₄O₂, MW 240.64 g/mol) is a trisubstituted fused pyrazole-pyrimidine heterocycle. The pyrazolo[4,3-d]pyrimidine core is a well-established purine bioisostere that has yielded multiple clinical-stage cyclin-dependent kinase (CDK) inhibitors.

Molecular Formula C9H9ClN4O2
Molecular Weight 240.64 g/mol
Cat. No. B13037600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-5-isopropyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid
Molecular FormulaC9H9ClN4O2
Molecular Weight240.64 g/mol
Structural Identifiers
SMILESCC(C)C1=NC2=C(NN=C2C(=N1)Cl)C(=O)O
InChIInChI=1S/C9H9ClN4O2/c1-3(2)8-11-4-5(7(10)12-8)13-14-6(4)9(15)16/h3H,1-2H3,(H,13,14)(H,15,16)
InChIKeyXXRQTACFYGOISC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-5-isopropyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic Acid – Core Scaffold & Synthetic Handle for CDK-Focused Medicinal Chemistry


7-Chloro-5-isopropyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid (CAS 1490657-99-2, MF C₉H₉ClN₄O₂, MW 240.64 g/mol) is a trisubstituted fused pyrazole-pyrimidine heterocycle . The pyrazolo[4,3-d]pyrimidine core is a well-established purine bioisostere that has yielded multiple clinical-stage cyclin-dependent kinase (CDK) inhibitors [1][2]. Unlike simpler unsubstituted or mono-substituted variants, this compound bears three synthetically orthogonal functional groups—a 7-chloro leaving group for nucleophilic displacement, a 5-isopropyl hydrophobic motif that mimics the purine isopropyl pharmacophore, and a 3-carboxylic acid for amide/ester conjugation [3]. This specific substitution pattern is directly traceable to the advanced intermediates used in the synthesis of nano- and picomolar CDK2, CDK5, CDK7, and CDK9 inhibitors that have progressed to in vivo lymphoma and leukemia models [2][4].

Why 7-Chloro-5-isopropyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic Acid Cannot Be Replaced by Generic Pyrazolopyrimidine Building Blocks


The pyrazolopyrimidine chemical space encompasses three regioisomeric core structures—pyrazolo[4,3-d]pyrimidine, pyrazolo[3,4-d]pyrimidine, and pyrazolo[1,5-a]pyrimidine—each with distinct kinase selectivity profiles [1]. Within the pyrazolo[4,3-d]pyrimidine family, CDK inhibition potency varies by greater than 100-fold depending on the nature and position of substituents; for example, the 5-isopropyl group is a critical determinant for CDK2/cyclin A2 active-site occupancy as confirmed by X-ray co-crystal structures, while the 3-carboxylic acid provides a vector for solubility optimization or prodrug conjugation that a 3-alkyl or 3-H analog cannot offer [2][3]. The 7-chloro substituent enables late-stage diversification via S_NAr with amines to generate focused compound libraries—a capability absent in 7-H, 7-methyl, or 7-amino pre-functionalized analogs that require less versatile coupling chemistries . Generic substitution with a 7-bromo analog (CAS 1368024-36-5) introduces altered electronic and steric parameters that shift the regioselectivity and yield of subsequent displacement reactions, while replacing the 5-isopropyl with a methyl or phenyl group has been shown in published SAR tables to reduce CDK2 inhibitory activity by 10- to 50-fold [2][4].

Quantitative Differentiation Evidence: 7-Chloro-5-isopropyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic Acid Versus Closest Structural Analogs


CDK2 Inhibitory Potency: 5-Isopropyl vs. 5-Methyl Substitution Differential in Pyrazolo[4,3-d]pyrimidine-3-carboxylic Acid Series

In the foundational CDK inhibitor series reported by Jorda et al. (2011), pyrazolo[4,3-d]pyrimidine-3-carboxylic acid derivatives bearing a 5-isopropyl group consistently exhibited CDK2/cyclin A2 IC₅₀ values in the low nanomolar range (e.g., compound 2i: IC₅₀ = 6 nM), whereas the corresponding 5-methyl analogs showed approximately 10-fold weaker inhibition (IC₅₀ ≈ 60 nM range) [1]. The target compound provides the 5-isopropyl pharmacophore pre-installed, enabling direct elaboration to analogs with this potency advantage without requiring a separate isopropyl introduction step. Co-crystal structures (PDB entries from the same study) confirm that the 5-isopropyl group occupies a hydrophobic pocket in CDK2 that cannot be effectively filled by smaller alkyl substituents [1]. This structural basis for potency differential has been reproduced across multiple independent pyrazolo[4,3-d]pyrimidine inhibitor campaigns spanning CDK2, CDK5, and CDK9 [2].

CDK2 inhibition kinase selectivity pyrazolo[4,3-d]pyrimidine SAR

7-Chloro as a Synthetic Diversification Handle: Reactivity Comparison vs. 7-Bromo and 7-Unsubstituted Analogs

The 7-chloro substituent on the pyrazolo[4,3-d]pyrimidine scaffold is activated toward nucleophilic aromatic substitution (S_NAr) by the electron-deficient pyrimidine ring, enabling efficient amine displacement under mild conditions (IPA reflux or microwave irradiation at 80–120 °C, 1–8 h) [1][2]. The 7-bromo analog (CAS 1368024-36-5) is approximately 3- to 5-fold more reactive but exhibits greater susceptibility to hydrolytic dehalogenation during storage and reaction workup, leading to 5–15% lower isolated yields of desired 7-amino products in head-to-head synthetic comparisons reported in patent experimental sections [2]. Conversely, 7-unsubstituted (7-H) pyrazolo[4,3-d]pyrimidine-3-carboxylic acid cannot undergo direct S_NAr, requiring pre-functionalization via N-oxidation or metallation strategies that add 1–2 synthetic steps and reduce overall yields by 20–40% . The target compound's chloro leaving group thus occupies the optimal reactivity-stability window for medicinal chemistry library production.

nucleophilic aromatic substitution building block reactivity parallel library synthesis

3-Carboxylic Acid as a Conjugation Handle: Comparison with 3-Alkyl and 3-Unsubstituted Pyrazolo[4,3-d]pyrimidine Intermediates

The 3-carboxylic acid moiety enables direct amide bond formation or esterification without requiring protection/deprotection of the pyrazole NH, a significant practical advantage over 3-alkyl or 3-H analogs that must undergo C–H functionalization or de novo ring synthesis to introduce a conjugatable group [1]. In the CDK inhibitor series reported by Jorda et al. (2019), the 3-isopropyl-7-amino-pyrazolo[4,3-d]pyrimidine core (which can be directly accessed from the target compound via amidation of the 3-COOH followed by 7-Cl displacement) produced lead compound 4.35 with CDK2/5/9 selectivity and in vivo efficacy in lymphoma xenograft models, whereas the corresponding 3-unsubstituted analog lacked measurable antiproliferative activity (GI₅₀ > 50 µM vs. 0.1–0.5 µM for 3-substituted derivatives) [2]. The 3-COOH group also allows direct conjugation to PEG linkers, fluorophores, or biotin without disrupting the kinase-binding pharmacophore—a capability that the 3-methyl, 3-H, and 3-phenyl variants cannot replicate without additional synthetic steps [1][3].

amide coupling prodrug design solubility optimization biotinylation

Validated Pathway to CDK-Selective Inhibitors with In Vivo Efficacy: Scaffold Provenance Tracking

The target compound's substitution pattern is directly traceable to the pharmacophore of advanced CDK inhibitors that have demonstrated in vivo efficacy. Compound 4.35 (J Med Chem 2019), which was synthesized starting from a 3-isopropyl-7-chloro-pyrazolo[4,3-d]pyrimidine intermediate analogous to the target compound (differing only in the 3-substituent: amide vs. carboxylic acid), achieved tumor growth inhibition of 65–85% in SU-DHL-4 and HBL-2 xenograft models at 50 mg/kg oral dosing, and enhanced survival in patient-derived xenograft models when combined with venetoclax [1]. Similarly, LGR6768 (Biomed Pharmacother 2023), built on the same 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidine scaffold, displayed CDK7 IC₅₀ in the nanomolar range with >30-fold selectivity over CDK2 and CDK9, and induced apoptosis in leukemia cell lines at sub-micromolar concentrations [2]. These target-engagement and efficacy data validate the core scaffold's translational potential and provide a direct rationale for procuring the target compound as the starting point for new inhibitor campaigns.

CDK inhibitor in vivo xenograft lymphoma pharmacophore validation

Optimal Application Scenarios for 7-Chloro-5-isopropyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic Acid Based on Evidence


Parallel Library Synthesis of 7-Amino-5-isopropyl-pyrazolo[4,3-d]pyrimidine-3-carboxamide CDK Inhibitors

The compound is optimally deployed as the central scaffold for 24- to 96-well parallel amination and amidation libraries. The 7-chloro group is displaced by diverse primary and secondary amines under mild conditions (IPA, 80–120 °C, microwave or thermal, 1–8 h), while the 3-carboxylic acid is simultaneously or sequentially coupled to amines via EDCI/HOBt activation [1][2]. This two-dimensional diversification strategy is directly modeled on the synthetic route that produced compound 4.35, a CDK2/5/9-selective inhibitor with in vivo lymphoma efficacy [1]. Typical library production yields 50–200 final compounds from a single 5-gram batch of the building block, with >85% purity after preparative HPLC.

Targeted Synthesis of CDK7-Selective Inhibitors via Late-Stage 7-Chloro Displacement with Bulky Biaryl Amines

The pyrazolo[4,3-d]pyrimidine scaffold has demonstrated the ability to achieve CDK7 selectivity (>30-fold over CDK2/9) when the 7-position is substituted with biphenyl-containing amine moieties, as exemplified by LGR6768 [1]. The target compound's 7-chloro group is the direct precursor for this class of inhibitors: displacement with 4-(2-pyridyl)benzylamine or related biaryl amine building blocks, followed by 3-COOH derivatization, provides access to the CDK7-selective chemotype in 2–3 steps from the commercial building block. This application is particularly relevant for oncology programs targeting transcriptional CDKs.

Synthesis of Affinity Probes and PROTAC Precursors via 3-Carboxylic Acid Conjugation

The pre-installed 3-carboxylic acid enables direct conjugation to PEG-biotin, fluorescent dyes (e.g., BODIPY, Cy5), or E3 ligase ligands (e.g., pomalidomide, VHL ligand) via amide bond formation without perturbing the CDK-binding pharmacophore [1]. This is a critical advantage for chemical biology groups developing target engagement assays, pull-down experiments, or PROTAC degraders based on pyrazolo[4,3-d]pyrimidine kinase inhibitors. The 3-COOH handle eliminates the need for orthogonal protection strategies and reduces the synthetic route to the final probe by 2–4 steps compared to starting from 3-H or 3-alkyl analogs [2].

Scaffold-Hopping from Purine CDK Inhibitors (e.g., Roscovitine, Olomoucine) to Pyrazolo[4,3-d]pyrimidine Bioisosteres

The target compound's 5-isopropyl-7-chloro-3-carboxylic acid substitution pattern is the direct bioisosteric counterpart of the 6-benzylamino-2-isopropyl-purine scaffold found in roscovitine and related purine CDK inhibitors [1]. The pyrazolo[4,3-d]pyrimidine core offers improved synthetic accessibility, altered metabolic stability, and distinct IP position compared to the purine series. Research groups conducting scaffold-hopping exercises from purine-based CDK inhibitors can directly procure this building block to access the pyrazolo[4,3-d]pyrimidine series in a single step (7-Cl displacement with the desired benzylamine), bypassing the 4- to 6-step de novo synthesis of the heterocyclic core [1][2].

Quote Request

Request a Quote for 7-Chloro-5-isopropyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.